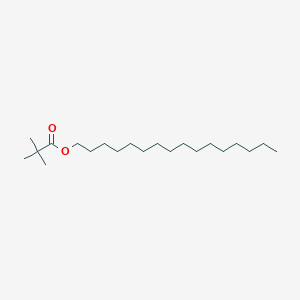
Hexadecyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 2,2-dimethylpropanoate is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of hexadecanol (cetyl alcohol) with 2,2-dimethylpropanoic acid (pivalic acid). This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 2,2-dimethylpropanoate can be synthesized through the esterification reaction between hexadecanol and 2,2-dimethylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of high temperatures and vacuum conditions can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2,2-dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,2-dimethylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Hexadecanol and 2,2-dimethylpropanoic acid
Transesterification: New ester (e.g., methyl 2,2-dimethylpropanoate) and hexadecanol
Scientific Research Applications
Hexadecyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Investigated for its potential use in topical formulations and as a component in cosmetic products.
Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.
Mechanism of Action
The mechanism of action of hexadecyl 2,2-dimethylpropanoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the delivery and absorption of drugs in lipid-based formulations. The compound may also act as an emulsifying agent, stabilizing mixtures of oil and water by reducing surface tension.
Comparison with Similar Compounds
Hexadecyl 2,2-dimethylpropanoate can be compared with other fatty acid esters such as:
Hexadecyl palmitate: Similar in structure but derived from palmitic acid instead of 2,2-dimethylpropanoic acid. It is commonly used in cosmetics and personal care products.
Hexadecyl stearate: Derived from stearic acid, it is used in similar applications but has different melting and solubility properties.
Cetyl alcohol: While not an ester, it is a precursor to this compound and is widely used in the cosmetic industry.
This compound is unique due to the presence of the 2,2-dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters.
Properties
CAS No. |
32767-89-8 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
hexadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20(22)21(2,3)4/h5-19H2,1-4H3 |
InChI Key |
IZQGSFBPMUQBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















